5-Bromo-N-cyclopentylpyridin-3-amine
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Overview
Description
5-Bromo-N-cyclopentylpyridin-3-amine is a chemical compound with the molecular formula C10H13BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 5-position and a cyclopentyl group attached to the nitrogen atom of the pyridine ring makes this compound unique. It is used in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with cyclopentylboronic acid in the presence of a palladium catalyst . The reaction is carried out under mild conditions, usually in a solvent like dichloromethane or methanol.
Industrial Production Methods
Industrial production of 5-Bromo-N-cyclopentylpyridin-3-amine often involves scalable processes that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. The key steps include bromination, cyclopentylation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclopentylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-N-cyclopentylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclopentylpyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 5-Bromo-N-cyclohexylpyridin-3-amine
- 5-Bromo-N-cyclopropylpyridin-3-amine
Uniqueness
5-Bromo-N-cyclopentylpyridin-3-amine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C10H13BrN2 |
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Molecular Weight |
241.13 g/mol |
IUPAC Name |
5-bromo-N-cyclopentylpyridin-3-amine |
InChI |
InChI=1S/C10H13BrN2/c11-8-5-10(7-12-6-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2 |
InChI Key |
OQGQDJOXTSUPBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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